

Solubility of Boc-Gly-OSu in DMF and DMSO: A Technical Guide

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Compound of Interest

Compound Name: *Boc-Gly-OSu*

Cat. No.: *B558416*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-(tert-butoxycarbonyl)glycine N-hydroxysuccinimide ester (**Boc-Gly-OSu**) in the common laboratory solvents dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Understanding the solubility of this reagent is critical for its effective use in peptide synthesis, bioconjugation, and other applications in drug development and research.

Core Findings: Qualitative Solubility

Boc-Gly-OSu is widely reported to be soluble in both dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).^{[1][2]} Several chemical suppliers and technical resources describe the compound as soluble in these organic solvents.^[1] This general solubility makes DMF and DMSO suitable vehicles for reactions involving **Boc-Gly-OSu**, such as in solid-phase peptide synthesis.^[1]

While qualitative descriptions are readily available, specific quantitative solubility data (e.g., in mg/mL or molarity) for **Boc-Gly-OSu** in DMF and DMSO is not extensively documented in publicly available literature. For a structurally similar compound, N α ,N ϵ -Di-Boc-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu), the solubility in both DMF and DMSO is reported to be greater than 50 mM, suggesting excellent solubility.^[3] Although this provides an estimate, empirical determination for **Boc-Gly-OSu** is recommended for precise applications.

Data Presentation: Physicochemical Properties

To provide a comprehensive understanding of **Boc-Gly-OSu**, its key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₆	[4]
Molecular Weight	272.25 g/mol	[4]
Appearance	White to off-white powder/solid	[1]
Melting Point	165-167 °C	[5]
Storage Temperature	-20°C	[4]

Experimental Protocols: Determining Quantitative Solubility

For researchers requiring precise solubility data, the following experimental protocol outlines a method to determine the quantitative solubility of **Boc-Gly-OSu** in DMF and DMSO. This protocol is adapted from general guidelines for peptide and reagent solubility testing.

Objective: To determine the saturation solubility of **Boc-Gly-OSu** in DMF and DMSO at a controlled temperature.

Materials:

- **Boc-Gly-OSu** (high purity)
- Anhydrous Dimethylformamide (DMF)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Analytical balance (readable to at least 0.1 mg)
- Vortex mixer

- Thermostatic shaker/incubator
- Microcentrifuge
- Calibrated positive displacement micropipettes
- HPLC-UV system
- Volumetric flasks and appropriate glassware

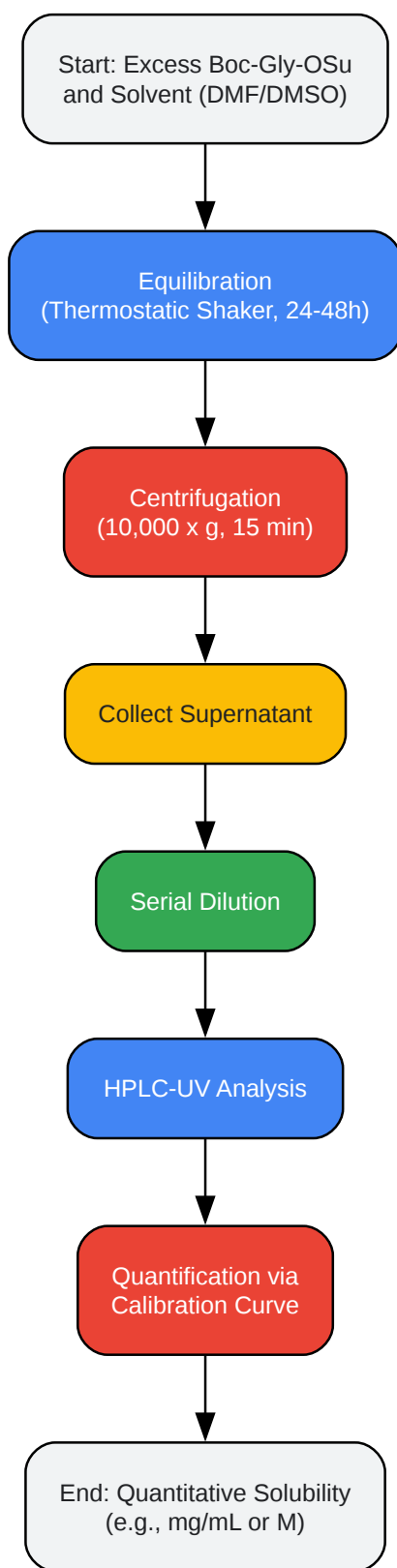
Procedure:

- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of **Boc-Gly-OSu** (e.g., 50-100 mg) into several vials for each solvent (DMF and DMSO) to ensure saturation.
 - Add a precise volume of the respective solvent (e.g., 1.0 mL) to each vial.
 - Tightly cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Clarification:
 - After the equilibration period, remove the vials from the shaker and let them stand to allow undissolved solid to settle.
 - Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining undissolved solid.
- Preparation of Stock for Analysis:
 - Carefully withdraw a known aliquot of the clear supernatant from each vial using a calibrated micropipette.

- Dilute the aliquot with a known volume of the appropriate solvent (DMF or DMSO) to a concentration suitable for HPLC-UV analysis. A serial dilution may be necessary.
- Quantitative Analysis by HPLC-UV:
 - Prepare a series of standard solutions of **Boc-Gly-OSu** of known concentrations in the respective solvent.
 - Generate a calibration curve by injecting the standard solutions into the HPLC-UV system and plotting the peak area against concentration.
 - Inject the diluted samples of the saturated solutions and determine their concentration from the calibration curve.
 - Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the quantitative solubility.

Mandatory Visualization: Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the quantitative solubility of **Boc-Gly-OSu**.



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Caption: Experimental workflow for the quantitative determination of **Boc-Gly-OSu** solubility.

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